molecular formula C9H13N3O4 B2783331 2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate CAS No. 1461715-61-6

2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate

Cat. No. B2783331
CAS RN: 1461715-61-6
M. Wt: 227.22
InChI Key: MKHKCTCAWXARQK-UHFFFAOYSA-N
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Description

The compound “2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate” is a chemical compound with the CAS Number: 1461715-61-6 . It has a molecular weight of 227.22 . The IUPAC name for this compound is 2-((2-hydroxy-2-methylpropyl)amino)-4-nitropyridine 1-oxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O4/c1-9(2,13)6-10-8-5-7(12(15)16)3-4-11(8)14/h3-5,10,13H,6H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the number and arrangement of atoms.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

Nonlinear Optical Materials

Research has identified the potential of certain aminopyridine and nitrophenol adducts for applications in nonlinear optical materials. These materials, constructed through co-crystallization techniques involving aminopyridines and 4-nitrophenol, exhibit properties suitable for the development of organic salts with notable hyperpolarizability tensor components. The study of these compounds, including their crystallographic, IR spectral data, and density functional theory calculations, suggests their effectiveness in enhancing nonlinear optical responses, making them candidates for various applications in optical technologies (Draguta et al., 2013).

Fluorescent Probes for Metal Ion Detection

Developments in the field of fluorescent probes have led to the synthesis of aminoethylpyridine-based compounds that demonstrate selective sensitivity to metal ions such as Fe3+ and Hg2+. These probes, characterized by their enhanced fluorescence upon interaction with specific ions, are paving the way for new methods in the detection and estimation of trace amounts of metals in aqueous media and biological systems. The specificity and sensitivity of these probes highlight their potential in environmental monitoring and health sciences (Singh et al., 2020).

Drug Solubility Enhancement

One of the significant challenges in drug development is improving the solubility of drug-like compounds. Research into the solubility enhancement of 4-hydroxy-6-methyl-3-nitropyridin-2(1H)-one, a compound with potential medical applications, has demonstrated the effectiveness of ultrasound irradiation in forming amine salts. This method not only improves solubility but also offers a more sustainable and efficient approach to drug formulation, with implications for the development of new treatments (Machado et al., 2013).

Safety and Hazards

Specific safety and hazard information for this compound was not found in the retrieved data. For safe handling, it is recommended to follow standard laboratory practices and refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[(1-hydroxy-4-nitropyridin-2-ylidene)amino]-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-9(2,13)6-10-8-5-7(12(15)16)3-4-11(8)14/h3-5,13-14H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJQHWUTDGAEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN=C1C=C(C=CN1O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Hydroxy-2-methylpropyl)amino]-4-nitropyridin-1-ium-1-olate

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